Aldose Reductase Inhibition: Ganoderic Acid U Demonstrates 1.9-Fold Higher Potency Than Ganoderic Acid A
Ganoderic acid U exhibits quantitatively superior aldose reductase inhibitory activity compared to ganoderic acid A in the same recombinant human enzyme assay system. The IC50 of ganoderic acid U was determined as 5.1 μM, representing a 1.9-fold improvement in potency relative to ganoderic acid A (IC50 9.6 μM) [1]. Structure-activity relationship analysis identified that the OH substituent at C-11 is an important feature for aldose reductase recognition, while the carboxylic group in the side chain is essential for inhibitory activity; the double bond moiety at C-20 and C-22 contributes to improving aldose reductase inhibitory activity [2].
| Evidence Dimension | Aldose reductase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.1 μM |
| Comparator Or Baseline | Ganoderic acid A: IC50 = 9.6 μM |
| Quantified Difference | 1.9-fold higher potency (5.1 μM vs 9.6 μM) |
| Conditions | In vitro human recombinant aldose reductase enzyme assay |
Why This Matters
This 1.9-fold potency advantage makes ganoderic acid U the preferred selection for aldose reductase-targeted studies over ganoderic acid A, directly reducing compound consumption and enabling lower working concentrations.
- [1] Fatmawati S, Shimizu K, Kondo R. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors. Bioorg Med Chem Lett. 2011;21(24):7295-7297. View Source
- [2] Fatmawati S, Shimizu K, Kondo R. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors. Bioorg Med Chem Lett. 2011;21(24):7295-7297. View Source
